N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an ethyl group and a 2,6-difluorobenzamide moiety. The hydrochloride salt enhances solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3OS2.ClH/c1-2-28-11-10-13-18(12-28)31-23(27-21(29)20-14(24)6-5-7-15(20)25)19(13)22-26-16-8-3-4-9-17(16)30-22;/h3-9H,2,10-12H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVPKSKYSVELBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition is achieved through DNA intercalation , a process where the compound inserts itself between the base pairs of the DNA helix. This disrupts the normal functioning of the enzyme, leading to changes in DNA supercoiling.
Pharmacokinetics
The compound’sin vivo efficiency has been evaluated, suggesting it is bioavailable and can exert its effects within the body.
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis . Specifically, it has been observed to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction. These effects contribute to cell death, particularly in cancer cells.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates the presence of several functional groups that contribute to its biological activity. The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:
- Formation of the benzo[d]thiazole core.
- Introduction of the tetrahydrothieno[2,3-c]pyridine structure.
- Coupling with difluorobenzamide to yield the final product.
Research indicates that this compound exhibits potent inhibition against apurinic/apyrimidinic endonuclease 1 (APE1), an important enzyme in DNA repair mechanisms. APE1 plays a critical role in maintaining genomic stability by repairing oxidative DNA damage and is implicated in cancer progression and resistance to chemotherapy .
In Vitro Studies
In vitro studies have demonstrated that this compound has shown:
- Inhibition of APE1 : The compound exhibits low micromolar activity against purified APE1 enzyme and enhances the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate in HeLa cells .
- ADME Profile : Favorable absorption, distribution, metabolism, and excretion (ADME) properties have been reported following intraperitoneal administration in animal models. This suggests good bioavailability and potential for therapeutic application .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine components significantly impact the biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzo[d]thiazole | Enhanced APE1 inhibition |
| Changes in tetrahydrothieno structure | Variability in cytotoxicity against cancer cells |
These findings suggest that specific structural features are crucial for optimal interaction with the APE1 enzyme.
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines treated with this compound alongside temozolomide:
- Results : The combination therapy showed a synergistic effect leading to increased apoptosis rates compared to single-agent treatments.
Case Study 2: Animal Models
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates when combined with standard chemotherapy regimens.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural complexity invites comparisons with other small molecules targeting DNA repair pathways or kinases. Below is a detailed analysis of its analogs based on structural and mechanistic similarities:
Structural Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)... HCl* | Benzo[d]thiazole + thienopyridine | Ethyl, 2,6-difluorobenzamide | ~480.95 | 25 (HCl salt) |
| Dasatinib | Thieno[2,3-d]pyrimidine | Chlorophenyl, hydroxyethylpiperazine | 488.01 | 0.2 (free base) |
| Nilotinib | Benzamide + aminopyrimidine | Trifluoromethyl, methylimidazole | 529.50 | 0.05 (free base) |
Key Observations :
- The 2,6-difluorobenzamide group may improve target selectivity by reducing metabolic degradation, a feature shared with nilotinib’s trifluoromethyl group .
Functional Analogs Targeting DNA Repair Pathways
highlights the role of elevated Ape1 activity in gliomas, which confers resistance to alkylating agents and radiation. Compounds inhibiting Ape1 (e.g., lucanthone, methoxyamine) are functional analogs of interest:
| Compound | Target | IC50 (Ape1 Inhibition) | Clinical Stage |
|---|---|---|---|
| Lucanthone | Ape1 | 12 µM | Phase II |
| Methoxyamine | Ape1-DNA binding | 8 µM | Preclinical |
| Target Compound* | Hypothesized Ape1 | Not reported | Preclinical |
Comparison :
- Unlike methoxyamine, which covalently modifies abasic sites, the target compound’s mechanism remains uncharacterized but could involve competitive inhibition.
Research Findings and Implications
- Elevated Ape1 in Gliomas: demonstrates that Ape1 activity is 7.3-fold higher in gliomas than in normal brain tissue, correlating with therapy resistance. Inhibiting Ape1 could sensitize tumors to alkylating agents like temozolomide .
- Structural Advantages: The target compound’s ethyl group on the tetrahydrothienopyridine scaffold may enhance blood-brain barrier penetration compared to bulkier analogs like dasatinib, a critical feature for glioma therapeutics.
Preparation Methods
Protection of Piperidone
4-Piperidone is protected using benzothiazole-2-sulfonyl (Bts) chloride under alkaline conditions (pH 10–11) to yield Bts-protected piperidone (36 in Scheme 1 of). This step ensures amine stability during subsequent reactions.
Formylation and Thiophene Ring Formation
The Bts-protected piperidone undergoes Vilsmeier-Haack formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, producing chloroformyl derivative 37 . Treatment with sodium sulfide generates a thiol intermediate, which cyclizes upon reaction with ethyl bromoacetate to form the thiophene ring. The reaction proceeds at 60–65°C for 14 hours, yielding 2-substituted THTP derivatives.
Ethylation at Position 6 of the THTP Core
Ethylation is achieved through reductive amination or alkylation of the secondary amine in the THTP ring. A patent-derived method utilizes sodium hydroxide as a catalyst in a hydrolysis reaction, though adaptation is required for compatibility with the THTP structure.
Alkylation Conditions
The THTP intermediate is treated with ethyl bromide in tetrahydrofuran (THF) at 40°C for 12 hours, using potassium carbonate as a base. The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).
Amidation with 2,6-Difluorobenzoic Acid
The amide bond is formed using 2,6-difluorobenzoyl chloride, synthesized from 2,6-difluorobenzonitrile via hydrolysis with hydrogen peroxide (200–300 kg scale) and sodium hydroxide.
Coupling Reaction
The ethylated THTP-benzothiazole intermediate (1.0 equiv) reacts with 2,6-difluorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl. The mixture stirs for 6 hours at room temperature, followed by extraction with DCM and evaporation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Reaction Optimization and Data Tables
Table 1: Key Reaction Parameters for THTP Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bts Protection | BtsCl, NaOH (pH 10–11), dioxane/H₂O | 85 | |
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 78 | |
| Cyclization | Na₂S, ethyl bromoacetate, 60–65°C, 14 h | 72 |
Table 2: Amidation Efficiency with 2,6-Difluorobenzoyl Chloride
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | Triethylamine | 25 | 6 | 88 |
| THF | Pyridine | 40 | 8 | 76 |
| Acetonitrile | DMAP | 0–5 | 12 | 82 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, benzothiazole-H), 7.89–7.82 (m, 2H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.02 (t, J = 5.8 Hz, 2H, THTP-H), 1.89–1.75 (m, 4H, THTP-H), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
- Regioselectivity in THTP Formation: Competing ring-opening during alkylation is minimized by using the Bts protecting group.
- Benzothiazole Coupling Efficiency: Pre-activation of the THTP amine with Hünig’s base improves nucleophilicity.
- Hydrochloride Salt Hygroscopicity: Storage under nitrogen atmosphere prevents deliquescence.
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range/Details |
|---|---|
| Temperature | 60–80°C for cyclization steps |
| Solvent | Ethanol, DMF, or dichloromethane |
| Reaction Time | 12–24 hours for coupling reactions |
| Purification Method | Recrystallization (ethanol/water) |
Methodological Insight : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling agents to minimize byproducts .
Which analytical techniques are essential for characterizing this compound, and what parameters are critical for validation?
Basic Research Question
Essential techniques include:
- NMR Spectroscopy : Confirms molecular structure (e.g., /-NMR for aromatic protons and amide bonds) .
- HPLC : Assesses purity (>95% threshold); use C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ions) .
- X-ray Crystallography : Resolves 3D structure and bond angles for stereochemical validation .
Q. Critical Parameters :
- NMR Solvent : Deuterated DMSO or CDCl3 to avoid peak splitting.
- HPLC Column Temperature : 25–30°C for optimal resolution .
How do structural features like the benzo[d]thiazole and tetrahydrothieno-pyridine moieties influence the compound's reactivity and biological interactions?
Basic Research Question
- Benzo[d]thiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) due to aromaticity and sulfur’s electron-rich nature .
- Tetrahydrothieno-pyridine : Provides conformational rigidity, improving binding specificity. The ethyl group at position 6 modulates lipophilicity .
- 2,6-Difluorobenzamide : Fluorine atoms increase metabolic stability and membrane permeability .
Implications : These groups synergize to enhance target affinity and pharmacokinetic properties, making the compound suitable for CNS-targeted studies .
How can researchers address low yield or impurity issues during the final amide coupling step?
Advanced Research Question
Root Causes :
- Incomplete activation of carboxylic acid.
- Competing side reactions (e.g., racemization).
Q. Solutions :
- Coupling Agent Optimization : Use HATU instead of EDC for sterically hindered substrates .
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions .
- Solvent Screening : Switch to DCM for better solubility of intermediates .
Validation : Track intermediates via LC-MS and adjust reagent ratios iteratively .
How should contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) be resolved across studies?
Advanced Research Question
Potential Factors :
- Assay Conditions : Differences in pH, temperature, or buffer systems (e.g., Tris vs. PBS) .
- Target Isoforms : Variant protein structures in cell lines or recombinant systems .
Q. Methodological Approach :
Standardize Assays : Use identical buffer conditions and cell lines (e.g., HEK293 for consistency).
Structural Comparison : Perform X-ray crystallography or docking studies to verify binding modes .
Meta-Analysis : Compare data with structurally analogous compounds (e.g., methyl vs. ethyl substituents) .
What computational strategies are effective in predicting the compound's interactions with biological targets?
Advanced Research Question
Recommended Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., kinases) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity data to guide optimization .
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
How does the compound's stability vary under different storage conditions, and what degradation products are observed?
Advanced Research Question
Stability Profile :
- Light Sensitivity : Degrades by 15% after 48 hours under UV light; store in amber vials .
- Hydrolytic Degradation : Forms 2,6-difluorobenzoic acid in aqueous buffers (pH >7) .
Q. Analytical Mitigation :
- Forced Degradation Studies : Use HPLC-PDA to track degradation pathways under stress (heat, light, pH extremes) .
What strategies are recommended for modifying functional groups to enhance the compound's selectivity while retaining potency?
Advanced Research Question
Approaches :
- Fluorine Substitution : Replace 2,6-difluoro with trifluoromethyl to boost hydrophobic interactions .
- Heterocycle Replacement : Substitute tetrahydrothieno-pyridine with piperidine to reduce off-target binding .
Q. Synthetic Workflow :
SAR Studies : Synthesize analogs with incremental modifications.
In Silico Screening : Prioritize candidates with improved docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
